3-Amino-1-(furan-2-yl)butan-1-ol
Overview
Description
“3-Amino-1-(furan-2-yl)butan-1-ol” is a synthetic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It has garnered significant interest in the scientific community due to its potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-1-(furan-2-yl)butan-1-ol” has been reported in the literature. For instance, the synthesis of “3-amino-1-(furan-2-yl)butan-1-one hydrochloride” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . Another method involves the use of 4-Hydroxy 2-butanone as a starting material, with the initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’ .Scientific Research Applications
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Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized . They have a wide range of applications in the chemical industry .
- Method : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . This requires the replacement of petroleum refineries with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Benzofuran Derivatives
- Field : Medicinal Chemistry
- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
- Method : Benzofuran rings are constructed by unique methods such as free radical cyclization cascade and proton quantum tunneling .
- Results : Benzofuran compounds are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates .
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Prazosin
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(S)-1-(furan-2-yl)propan-1-ol
- Field : Pharmaceutical Sciences
- Application : (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
- Method : The synthesis involves the use of chiral heterocyclic alcohols .
- Results : The synthesis results in the production of pyranone .
properties
IUPAC Name |
3-amino-1-(furan-2-yl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBZZZRVPRDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CO1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(furan-2-yl)butan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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